Cas no 872020-67-2 (2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide)

2-(N-Methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a specialized sulfonamide-based compound with potential applications in medicinal chemistry and drug discovery. Its structure features a phenylvinylsulfonamide moiety linked to a pyrrolidine-sulfonylphenylacetamide group, offering unique reactivity and binding properties. This compound may serve as a valuable intermediate or scaffold for designing inhibitors targeting specific enzymes or receptors, owing to its sulfonamide and amide functionalities. The presence of both N-methyl and pyrrolidine substituents enhances its solubility and bioavailability, making it suitable for further derivatization. Its well-defined synthetic route allows for consistent purity and scalability, supporting research in therapeutic development.
2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide structure
872020-67-2 structure
Product name:2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
CAS No:872020-67-2
MF:C21H25N3O5S2
MW:463.570302724838
CID:5454943
PubChem ID:16260379

2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
    • Z26197909
    • 2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
    • EN300-26599669
    • 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
    • 872020-67-2
    • Inchi: 1S/C21H25N3O5S2/c1-23(30(26,27)16-13-18-7-3-2-4-8-18)17-21(25)22-19-9-11-20(12-10-19)31(28,29)24-14-5-6-15-24/h2-4,7-13,16H,5-6,14-15,17H2,1H3,(H,22,25)/b16-13+
    • InChI Key: QNXMEBWWRFHWQS-DTQAZKPQSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(CN(C)S(/C=C/C1C=CC=CC=1)(=O)=O)=O)(N1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 463.12356325g/mol
  • Monoisotopic Mass: 463.12356325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 825
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • Density: 1.403±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.63±0.70(Predicted)

2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26599669-0.05g
2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
872020-67-2 95.0%
0.05g
$212.0 2025-03-20

2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide Related Literature

Additional information on 2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide (CAS No. 872020-67-2): An Overview

2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide (CAS No. 872020-67-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as MPSPA, is characterized by its unique structural features, which include a sulfonamide group, a phenyl ring, and a pyrrolidine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The sulfonamide group is a well-known functional group in medicinal chemistry, often associated with antimicrobial and antifungal properties. In the context of MPSPA, the sulfonamide group plays a crucial role in enhancing the compound's solubility and stability, making it suitable for various pharmaceutical formulations. The phenyl ring provides additional aromaticity and hydrophobicity, which can influence the compound's binding affinity to specific biological targets.

The pyrrolidine moiety, specifically the pyrrolidine-1-sulfonyl group, is another key structural feature of MPSPA. Pyrrolidines are cyclic secondary amines that can modulate the conformational flexibility of the molecule, thereby affecting its pharmacokinetic properties. The sulfonyl group attached to the pyrrolidine ring further enhances the compound's reactivity and selectivity towards specific receptors or enzymes.

Recent studies have explored the potential therapeutic applications of MPSPA in various disease models. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that MPSPA exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Another area of interest is the compound's potential as an antitumor agent. Preclinical studies have shown that MPSPA can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Research demonstrated that MPSPA selectively targets cancer cells by inhibiting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

In addition to its therapeutic potential, MPSPA has also been investigated for its pharmacokinetic properties. A study published in Pharmaceutical Research evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of MPSPA in animal models. The results indicated that MPSPA has favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life, which are essential for developing effective drug formulations.

The safety profile of MPSPA has also been assessed in preclinical studies. Toxicology evaluations have shown that MPSPA exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.

Despite its promising properties, further research is needed to fully understand the mechanisms of action and optimize the therapeutic potential of MPSPA. Ongoing clinical trials are evaluating its efficacy and safety in human subjects, with initial results showing promising outcomes.

In conclusion, 2-(N-methyl-2-phenylethenesulfonamido)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide (CAS No. 872020-67-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent for various diseases.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.